molecular formula C30H46O2 B1294883 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) CAS No. 35958-30-6

2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

Cat. No. B1294883
CAS RN: 35958-30-6
M. Wt: 438.7 g/mol
InChI Key: DXCHWXWXYPEZKM-UHFFFAOYSA-N
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Description

“2,2’-Ethylidenebis(4,6-di-tert-butylphenol)” is a chemical compound with the formula C30H46O2 . It is also known by other names such as Ethylidenebisdibutylphenol, Isonox 129, and Vanox 1290 .


Molecular Structure Analysis

The molecular structure of “2,2’-Ethylidenebis(4,6-di-tert-butylphenol)” can be represented by the InChI string: InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3 . This indicates that the molecule consists of 30 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The melting point of “2,2’-Ethylidenebis(4,6-di-tert-butylphenol)” is reported to be 162-164 °C (lit.) . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Ring-Opening Polymerization Catalyst

2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (EDBP) has been studied for its role in the ring-opening polymerization (ROP) of cyclic ethers and esters. Complexes derived from EDBP and aluminum catalysts have shown effectiveness in the ROP of propylene oxide, suggesting a potential application in producing specific polymeric materials (Antelmann et al., 2001).

Antioxidant Activity

EDBP exhibits significant antioxidant activity. Kinetic and thermodynamic investigations have highlighted its role in stabilizing phenoxyl radicals through intramolecular hydrogen bonding. This activity is crucial in preventing oxidative degradation in various materials, including polymers (Amorati et al., 2003).

Catalytic Activity in Metathesis Reactions

In the field of organometallic chemistry, EDBP-based tungsten(VI) complexes have been used as catalysts for ring-opening metathesis polymerization (ROMP) reactions. These complexes show promising activity, particularly when activated by certain aluminum compounds (Lehtonen & Sillanpää, 2002).

Application in Polymeric Membrane Fabrication

EDBP has been incorporated into polymeric blend membranes to enhance their anti-fouling properties. This application is significant in water treatment technologies, where improved membrane stability and performance are constantly sought (Rajesh & Murthy, 2017).

Use in Polymer Synthesis

Its role in the synthesis of polymers, particularly in the ring-opening polymerization of lactides, has been demonstrated. EDBP-based potassium complexes, for instance, have shown efficiency in controlled polymerization processes (Pan et al., 2010).

Structural Influence in Aluminum Aryloxides

In the synthesis of aluminum aryloxides, EDBP influences the molecular structure and conformation of the resulting compounds. These aryloxides have potential applications in catalysis and material science (Ko et al., 2000).

properties

IUPAC Name

2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHWXWXYPEZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038899
Record name Tetrabutyl ethylidenebisphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)-
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Product Name

2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

CAS RN

35958-30-6
Record name 2,2′-Ethylidenebis[4,6-di-tert-butylphenol]
Source CAS Common Chemistry
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Record name Tetrabutyl ethylidenebisphenol
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Record name Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabutyl ethylidenebisphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylidenebis[4,6-di-tert-butylphenol]
Source European Chemicals Agency (ECHA)
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Record name TETRABUTYL ETHYLIDENEBISPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
ML Shueh, YS Wang, BH Huang, CY Kuo… - Macromolecules, 2004 - ACS Publications
Three novel magnesium aryloxides, [(MCIMP) 2 Mg 2 (THF)] 2 (1), [(EDBP)Mg(Et 2 O)] 2 (2), and [(EDBP)Mg(THF)] 2 (3), have been synthesized by the reaction of 2,2‘-methylenebis(4-…
Number of citations: 140 pubs.acs.org
MH Chisholm, K Folting, WE Streib, DD Wu - Inorganic chemistry, 1998 - ACS Publications
Hydrocarbon solutions of Mo 2 (NMe 2 ) 6 and 2,2‘-ethylidenebis(4,6-di-tert-butylphenol), HO∼∼CHMe∼∼OH (2 equiv), react to give a mixture of two isomers, A and B, of formula Mo …
Number of citations: 11 pubs.acs.org
R Amorati, M Lucarini, V Mugnaini… - The Journal of organic …, 2003 - ACS Publications
A kinetic and thermodynamic investigation on the antioxidant activity of 2,2‘-methylenebis(6-tert-butyl-4-methylphenol) (2), 2,2‘-ethylidenebis(4,6-di-tert-butylphenol) (3), and 4,4‘-…
Number of citations: 118 pubs.acs.org
BT Ko, YC Chao, CC Lin - Inorganic Chemistry, 2000 - ACS Publications
The reactions of AlMe 3 in diethyl ether with 1 molar equiv of 2,2‘-methylenebis(4-methyl-6-tert-butylphenol) (MMBP-H 2 ), 2,2‘-methylenebis(4,6-di-tert-butylphenol) (MDBP-H 2 ), and 2,…
Number of citations: 31 pubs.acs.org
D Homden, C Redshaw, L Warford, DL Hughes… - Dalton …, 2009 - pubs.rsc.org
The reaction of [V(Np-tolyl)Cl3] with the sulfur-bridged diphenol ligand 2,2′-thiobis(4,6-di-tert-butylphenol), {2,2′-S[4,6-(t-Bu)2C6H2OH]2} (LSH2) afforded the complexes [V(LS)2] (1) …
Number of citations: 20 pubs.rsc.org
T Ooi, A Saito, K Maruoka - Tetrahedron letters, 1998 - Elsevier
Dilithium 2,2′-methylenebis(4,6-di-tert-butylphenoxide) can be successfully utilized as a bidentate Lewis acid for simultaneous coordination to carbonyl groups, thereby accelerating …
Number of citations: 30 www.sciencedirect.com
X Pan, A Liu, X Yang, J Wu, N Tang - Inorganic Chemistry Communications, 2010 - Elsevier
The reaction of 2,2′-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H 2 ) with potassium gives [EDBPH·K·(THF) 2 ] (1) in 92% yield. Experimental results show that potassium complex 1 …
Number of citations: 29 www.sciencedirect.com
ML Hsueh, BH Huang, J Wu, CC Lin - Macromolecules, 2005 - ACS Publications
The reaction of 2,2‘-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H 2 ) with n BuLi in tetrahydrofuran (THF), giving [(EDBP-H)Li(THF) 3 ] (1) in high yield. However, the reaction of EDBP-…
Number of citations: 101 pubs.acs.org
J Ejfler, M Kobyłka, M Hojniak, P Sobota - Journal of Molecular Catalysis A …, 2004 - Elsevier
Titanium bisphenolate complexes [Ti(edbp)Cl 2 ] (1), [Ti 2 (μ-OEt) 2 (edbp) 2 (OEt) 2 ] (2) and [Ti 2 (μ-OMe) 2 (edbp) 2 (Me) 2 ] (3) (edbpH 2 =2,2′-ethylidenebis(4,6-di-tert-butylphenol) …
Number of citations: 10 www.sciencedirect.com
B Antelmann, MH Chisholm, SS Iyer, JC Huffman… - …, 2001 - ACS Publications
From the reactions between 2,2‘-ethylidenebis(4,6-di-tert-butylphenol) and 2,2‘-methylidenebis(4-dimethyl-6-di-tert-butylphenol) and Et 2 AlCl the biphenoxide complexes [(O∼∼CHMe…
Number of citations: 98 pubs.acs.org

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